molecular formula C9H5ClFN B1368868 2-Chloro-6-fluoroquinoline CAS No. 77119-53-0

2-Chloro-6-fluoroquinoline

Cat. No. B1368868
CAS RN: 77119-53-0
M. Wt: 181.59 g/mol
InChI Key: USAYWGMYCNWTGO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.59 g/mol . The IUPAC name for this compound is 2-chloro-6-fluoroquinoline . The InChI code for this compound is 1S/C9H5ClFN/c10-9-4-1-6-5-7 (11)2-3-8 (6)12-9/h1-5H .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom substituted at the 2nd position and a fluorine atom at the 6th position .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-fluoroquinoline are not available, quinolines are known to participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-fluoroquinoline include a molecular weight of 181.59 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
    • They are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .
    • The results or outcomes obtained also vary depending on the specific drug and its intended use. For example, chloroquine and quinine are used to treat malaria, while ciprofloxacin is used to treat bacterial infections .
  • Synthesis of Novel Quinoline Derivatives

    • A project aimed to synthesize and evaluate some biological activities of quinoline analogs .
    • 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles. The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines, respectively .
    • The synthesized compounds displayed activity against Gram positive and Gram negative bacterial strains indicating that these compounds might be used as broad spectrum bactericidal activity . Compound 8 showed better inhibition zone against P. aeruginosa compared with ciprofloxacin, demonstrating the potential of this compound as an antibacterial agent against this strain .
  • Agriculture

    • Some fluorinated quinolines have found application in agriculture .
  • Components for Liquid Crystals

    • Fluorinated quinolines, including 2-Chloro-6-fluoroquinoline, are also used as components for liquid crystals .
  • Cyanine Dyes

    • Quinolines are used in the production of cyanine dyes .
  • Synthesis of 2-Ethoxy-6-Fluoroquinoline-3-Carbaldehyde

    • 2-Chloro-6-fluoroquinoline was used in the synthesis of 2-ethoxy-6-fluoroquinoline-3-carbaldehyde .
    • The method involved the application of a Vilsmeier–Haack reaction .
    • The result was the successful synthesis of 2-ethoxy-6-fluoroquinoline-3-carbaldehyde .
  • Antimalarial Activity

    • Quinoline derivatives, including 2-Chloro-6-fluoroquinoline, have been used in the development of antimalarial drugs .
    • The results or outcomes obtained would depend on the specific properties of the antimalarial drug .
  • Antibacterial and Antioxidant Activities

    • A study synthesized nine novel quinoline derivatives and evaluated their antibacterial and antioxidant activities .
    • The methods of application or experimental procedures involved the synthesis of 2-Chloro-7-fluoroquinoline-3-carbaldehydes using the Vilsmeier–Haack reaction .
    • The results showed that the synthesized compounds exhibited activity against both Gram positive and Gram negative bacterial strains . One compound showed a better inhibition zone against P. aeruginosa compared with ciprofloxacin .
  • Synthesis of 2-Ethoxy-6-Fluoroquinoline-3-Carbaldehyde

    • 2-Chloro-6-fluoroquinoline was used in the synthesis of 2-ethoxy-6-fluoroquinoline-3-carbaldehyde .
    • The method involved the application of a Vilsmeier–Haack reaction .
    • The result was the successful synthesis of 2-ethoxy-6-fluoroquinoline-3-carbaldehyde .
  • Synthesis of 2-Phenyl-6-Fluoroquinoline

    • 2-Chloro-6-fluoroquinoline has been used in the synthesis of 2-Phenyl-6-fluoroquinoline .
    • The method involved a cycloaddition reaction of bicyclo[2.2.1]heptadiene on 1,2,4-benzotriazine .
    • The result was the successful synthesis of 2-Phenyl-6-fluoroquinoline .

Safety And Hazards

2-Chloro-6-fluoroquinoline is considered hazardous. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAYWGMYCNWTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567673
Record name 2-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoroquinoline

CAS RN

77119-53-0
Record name 2-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-fluoroquinolin-2(1H)-one from Step C, (0.971 g, 6 mmol), phosphorous oxychloride (2.83 mL, 30 mmol), and toluene (20 mL) is heated at 95° C. for 2 hours. The reaction is cooled in an ice bath and basified with 50% aqueous sodium hydroxide. The mixture is extracted with ethyl acetate and the extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to an orange solid (1.01 g). The residue is flash chromatographed on silica gel Merck-60 with 5% ethyl acetate in hexane to provide the title compound as a light pink solid, m.p. 99–101° C.
Quantity
0.971 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of the so-prepared 6-fluorocarbostyril (2.9 gm, 0.018 mole) and 30.0 ml of phosphorous oxychloride was refluxed for 1.5 hr. Most of the excess phosphorous oxychloride was then distilled off under aspirator vacuum and the residue poured over crushed ice. The reaction mixture was made nearly neutral with 50% sodium hydroxide. The crude solid product was collected by filtration, taken up in
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.